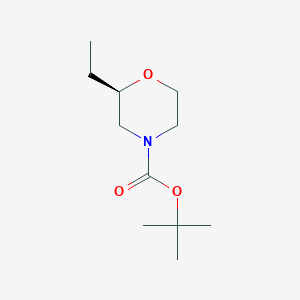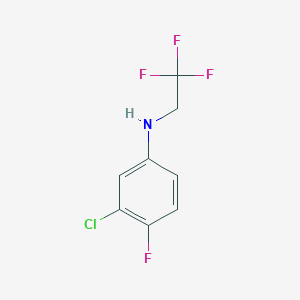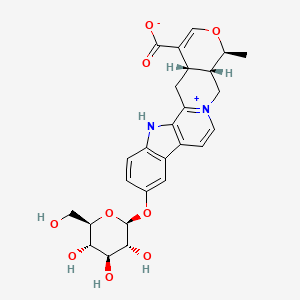![molecular formula C40H46Cl2N2O7 B15238970 7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)
7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features multiple functional groups, including tert-butyl, isopropyl, and dichlorobenzyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxazino[3,2-g]isoquinoline core, followed by the introduction of various substituents. Common synthetic routes may include:
Formation of the Isoquinoline Core: This step may involve cyclization reactions using appropriate precursors.
Introduction of Substituents: The tert-butyl, isopropyl, and dichlorobenzyl groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The aromatic rings and other functional groups can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications as a drug candidate or pharmacological tool.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other isoquinoline derivatives with various substituents. Examples include:
Isoquinoline Alkaloids: Such as berberine and papaverine.
Synthetic Isoquinolines: Used in pharmaceuticals and organic synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C40H46Cl2N2O7 |
|---|---|
Molekulargewicht |
737.7 g/mol |
IUPAC-Name |
7-O-tert-butyl 8-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (3R,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxo-1,6,8,9-tetrahydropyrido[4,3-g][1,4]benzoxazine-7,8-dicarboxylate |
InChI |
InChI=1S/C40H46Cl2N2O7/c1-22(2)29-13-7-23(3)15-34(29)50-38(46)33-18-26-17-32-35(19-27(26)20-44(33)39(47)51-40(4,5)6)49-36(37(45)43-32)25-9-11-28(12-10-25)48-21-24-8-14-30(41)31(42)16-24/h8-12,14,16-17,19,22-23,29,33-34,36H,7,13,15,18,20-21H2,1-6H3,(H,43,45)/t23-,29+,33+,34-,36-/m1/s1 |
InChI-Schlüssel |
YVUUJVUIWAWCKN-PVRVGGEVSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CC3=CC4=C(C=C3CN2C(=O)OC(C)(C)C)O[C@@H](C(=O)N4)C5=CC=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2CC3=CC4=C(C=C3CN2C(=O)OC(C)(C)C)OC(C(=O)N4)C5=CC=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


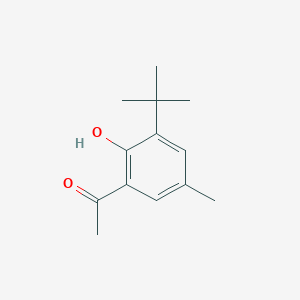
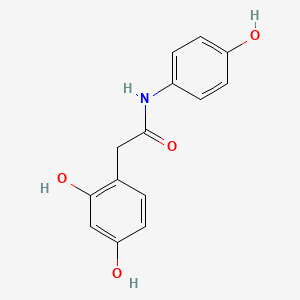

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
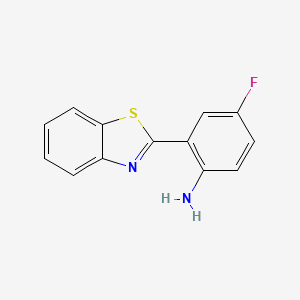
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)

